2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3
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Overview
Description
2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3 is a deuterated derivative of 2-acetamido-5-mercapto-1,3,4-thiadiazole. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in the field of analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with acetic anhydride in the presence of deuterated solvents, such as deuterated acetic acid, under controlled conditions .
Industrial Production Methods
Industrial production of 2-acetamido-5-mercapto-1,3,4-thiadiazole-d3 involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The acetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3 is widely used in scientific research due to its unique properties:
Analytical Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: Explored as a potential lead compound for drug development.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-acetamido-5-mercapto-1,3,4-thiadiazole-d3 involves its interaction with biological molecules through its thiol and acetamido groups. These interactions can lead to the inhibition of enzymes or the modulation of biological pathways. The compound’s deuterated nature also allows for detailed mechanistic studies using isotopic labeling techniques .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-5-mercapto-1,3,4-thiadiazole: The non-deuterated parent compound.
2-Amino-5-mercapto-1,3,4-thiadiazole: A precursor in the synthesis of 2-acetamido-5-mercapto-1,3,4-thiadiazole.
2-Mercapto-5-methyl-1,3,4-thiadiazole: A structurally similar compound with different substituents.
Uniqueness
2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3 is unique due to the presence of deuterium atoms, which provide advantages in analytical studies, such as improved sensitivity and resolution in NMR spectroscopy. This makes it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
2,2,2-trideuterio-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS2/c1-2(8)5-3-6-7-4(9)10-3/h1H3,(H,7,9)(H,5,6,8)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSMAMSVZRCQMP-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NNC(=S)S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=NNC(=S)S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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